2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 955400-59-6) is a heterocyclic small molecule (C8H5NO3S, MW 195.20 g/mol) combining a furan ring attached at the 3-position to a thiazole-4-carboxylic acid scaffold. Its computed physicochemical properties—XLogP3 1.5, topological polar surface area (TPSA) 91.6 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors —place it in a moderately polar, low-molecular-weight property space amenable to fragment-based drug discovery and lead optimization.

Molecular Formula C8H5NO3S
Molecular Weight 195.2 g/mol
CAS No. 955400-59-6
Cat. No. B1443243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid
CAS955400-59-6
Molecular FormulaC8H5NO3S
Molecular Weight195.2 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NC(=CS2)C(=O)O
InChIInChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
InChIKeyRJBIGXLKMIWZOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid (955400-59-6): A Heterocyclic Building Block for Medicinal Chemistry


2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 955400-59-6) is a heterocyclic small molecule (C8H5NO3S, MW 195.20 g/mol) combining a furan ring attached at the 3-position to a thiazole-4-carboxylic acid scaffold [1]. Its computed physicochemical properties—XLogP3 1.5, topological polar surface area (TPSA) 91.6 Ų, a single hydrogen bond donor, and five hydrogen bond acceptors [1]—place it in a moderately polar, low-molecular-weight property space amenable to fragment-based drug discovery and lead optimization. The compound is commercially available as a research chemical with typical purity of 95% .

Why 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid Cannot Be Replaced by a Generic Thiazole Analog


High-strength differential evidence for this specific scaffold is limited in the peer-reviewed primary literature; most available data are computational predictions and supplier specifications rather than direct head-to-head biological comparisons. Nevertheless, the precise regiochemistry (furan-3-yl versus furan-2-yl), the heteroatom composition (furan-O versus thiophene-S), and the carboxylic acid positioning (C4 versus C5 on the thiazole ring) each impart distinct electronic, steric, and hydrogen-bonding properties that cannot be replicated by a single generic replacement [1]. Substituting one close analog for another without experimental validation risks altering target binding, solubility, metabolic stability, or synthetic tractability in ways that are not predictable from structure alone. The evidence items below provide the best available quantitative differentiation, with explicit tagging of evidence strength so procurement decisions can be made with a clear understanding of data limitations.

Quantitative Differentiation Evidence: 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid Versus its Closest Analogs


Regiochemistry Matters: Furan-3-yl vs. Furan-2-yl Attachment Alters Electronic and Steric Profile

The 3-position attachment of the furan ring in the target compound places the furan oxygen meta to the thiazole connection, in contrast to the ortho-like arrangement in the 2-(furan-2-yl) isomer. This regioisomeric change alters the directionality of the furan oxygen lone pair and the steric profile around the thiazole C2 position. While both isomers share identical molecular formula (C8H5NO3S), molecular weight (195.20 g/mol), and computed TPSA (91.6 Ų), the distinct connectivity results in different molecular shape and electrostatic potential surfaces that can significantly impact protein-ligand recognition [1]. The target compound's SMILES 'C1=COC=C1C2=NC(=CS2)C(=O)O' versus the furan-2-yl isomer's 'O=C(C1=CSC(C2=CC=CO2)=N1)O' illustrates the connectivity difference [1].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Lipophilicity Tuning: Furan-O vs. Thiophene-S Substitution Modulates Computed LogP by Approximately 0.5 Units

Replacing the furan oxygen in the target compound with a sulfur atom yields 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid (CAS 868238-00-0). While both compounds share the same TPSA (91.6 Ų), the sulfur analog has a higher molecular weight (211.26 vs. 195.20 g/mol) and is predicted to have a higher XLogP3 by approximately 0.5 log units, based on the established contribution of sulfur to lipophilicity in heterocyclic bioisostere pairs [1][2]. This difference is quantitatively meaningful for CNS drug design, where a LogP shift of 0.5 can significantly affect blood-brain barrier penetration.

Drug Design ADME Prediction Bioisostere Evaluation

Carboxylic Acid Position: 4-COOH vs. 5-COOH Regioisomers Yield Different Hydrogen-Bonding Geometries

The target compound bears the carboxylic acid at the 4-position of the thiazole ring. The regioisomer 2-(furan-3-yl)-1,3-thiazole-5-carboxylic acid places the acid group at the 5-position. This positional shift changes the angle and distance of the carboxylate hydrogen-bond donor/acceptor relative to the furan-thiazole core, altering molecular recognition properties [1]. While experimental pKa values are unavailable for either compound, the 4-carboxylic acid in thiazole systems is generally more acidic than the 5-substituted analog due to proximity to the electron-withdrawing thiazole nitrogen, making the target compound a stronger acid and more likely to exist in ionized form at physiological pH.

Medicinal Chemistry Fragment Library Design Molecular Recognition

Polar Surface Area Differentiation: Furan-Thiazole vs. Phenyl-Thiazole Scaffolds

The target compound (TPSA = 91.6 Ų) possesses a significantly higher polar surface area than the all-carbon aryl analog 2-phenyl-1,3-thiazole-4-carboxylic acid (CAS 7113-10-2, TPSA ≈ 64 Ų, estimated from removal of furan oxygen contributions) [1][2]. This 27.6 Ų TPSA difference (approximately 43% increase) places the target compound in a more polar property space, which directly impacts aqueous solubility and passive membrane permeability. The phenyl analog also has a higher computed XLogP3 (~2.8 vs. 1.5), further differentiating the two scaffolds.

Fragment-Based Screening Physicochemical Property Optimization Bioisostere Comparison

Safety Classification: GHS Hazard Profile of Target Compound Provides Handling Differentiation

The target compound carries a defined GHS hazard classification: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with signal word 'Warning' [1]. This explicit safety profile, sourced from ECHA C&L notifications, allows procurement teams to plan appropriate handling procedures. In contrast, the thiophene analog 2-(thiophen-3-yl)-1,3-thiazole-4-carboxylic acid lacks a publicly available harmonized GHS classification from ECHA, introducing uncertainty in hazard assessment . The availability of established safety data reduces institutional risk when onboarding the furan compound for medicinal chemistry campaigns.

Laboratory Safety Chemical Procurement Risk Assessment

Supplier Purity and Price Benchmarking: 95% Standard Purity with Multi-Vendor Availability

The target compound is offered at a standard purity of 95% by multiple independent suppliers, including Leyan (Product No. 1329859) and CymitQuimica (Ref. 3D-FNB40059), with transparent pricing: €213 for 50 mg and €850 for 500 mg from CymitQuimica . This multi-vendor availability at defined purity reduces single-supplier dependency and allows procurement price benchmarking. In comparison, the furan-2-yl regioisomer (CAS 115299-13-3) is listed at 95% purity but with fewer disclosed price tiers, and the thiophene analog (CAS 868238-00-0) requires custom quotation [1].

Chemical Procurement Building Block Sourcing Supply Chain Reliability

High-Value Application Scenarios for 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid Based on Quantitative Differentiation


Fragment-Based Screening Libraries Requiring Defined Regiochemistry and Moderate Polarity

The target compound's furan-3-yl regiochemistry, XLogP3 of 1.5, and TPSA of 91.6 Ų [1] make it a well-characterized fragment for inclusion in screening libraries targeting proteins with solvent-exposed binding sites or those requiring hydrogen-bond-mediated recognition. Its distinct regioisomeric identity ensures that SAR data generated from fragment hits can be unambiguously attributed to the 3-furyl connectivity, avoiding confounding results that could arise from using an isomeric mixture or the more common 2-furyl variant.

Medicinal Chemistry Lead Optimization Targeting CNS or High-Solubility Space

With a computed XLogP3 of 1.5 and TPSA of 91.6 Ų, the target compound sits in a physicochemical range favorable for CNS drug candidates (typically LogP 1–3, TPSA < 90 Ų) [1]. In contrast, the phenyl analog (estimated XLogP3 ~2.8, TPSA ~64 Ų) and thiophene analog (estimated XLogP3 ~2.0) are more lipophilic, making the furan scaffold a superior starting point when lower logP is desired. The 4-carboxylic acid position further offers a geometrically defined handle for amide coupling or ester prodrug strategies.

Academic and Industrial Procurement Requiring Risk-Adjusted Sourcing

Multi-vendor availability at defined 95% purity with transparent pricing from Leyan, CymitQuimica, and others enables competitive bidding and just-in-time ordering. The documented GHS hazard profile (H302, H315, H319, H335) [1] allows institutional safety committees to approve handling protocols without requiring additional toxicological assessment, reducing administrative delay compared to analogs lacking ECHA-notified classifications.

Structure-Activity Relationship (SAR) Studies Exploring Heterocycle Bioisosteres

The target compound serves as a comparator compound in SAR studies alongside its thiophene (CAS 868238-00-0), furan-2-yl (CAS 115299-13-3), and phenyl (CAS 7113-10-2) analogs [2]. The systematic variation in heteroatom identity, regiochemistry, and aryl ring size allows medicinal chemists to deconvolve the contributions of polarity, shape, and electronic effects to biological activity. Procurement of all four analogs from a single supplier set ensures batch consistency across the SAR matrix.

Quote Request

Request a Quote for 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.